molecular formula C10H17NO3 B13314035 3-(5-Methylmorpholin-3-yl)pentane-2,4-dione

3-(5-Methylmorpholin-3-yl)pentane-2,4-dione

Cat. No.: B13314035
M. Wt: 199.25 g/mol
InChI Key: IIKRNPHJXYIDCQ-UHFFFAOYSA-N
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Description

3-(5-Methylmorpholin-3-yl)pentane-2,4-dione is a high-purity chemical reagent featuring a pentane-2,4-dione (also known as acetylacetone) backbone functionalized with a 5-methylmorpholin group. This unique structure combines a classic β-diketone motif with a nitrogen and oxygen-containing heterocycle, making it a promising and versatile building block for medicinal chemistry and chemical synthesis. The pentane-2,4-dione core is a well-known chelating agent, capable of forming stable complexes with various metal ions, which can be utilized in catalysis and materials science . While the specific biological profile of this compound is under investigation, its molecular framework suggests significant research potential. Structurally similar β-diketone derivatives have demonstrated valuable biological activities in scientific research. For instance, certain analogs have been designed and synthesized as multi-target antidiabetic agents, showing inhibitory activity against enzymes like α-glucosidase and α-amylase . Other compounds based on the 3-substituted pentane-2,4-dione scaffold have been reported to inhibit Amyloid-β aggregation and neurotoxicity, highlighting the core structure's relevance in neurodegenerative disease research . The incorporation of the morpholine ring, a common pharmacophore in drug discovery, may further influence the compound's solubility, bioavailability, and interaction with biological targets. Researchers can leverage this reagent as a key intermediate for the development of novel small-molecule probes and potential therapeutic candidates. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information. The compound pentane-2,4-dione is a flammable liquid and can cause temporary incapacitation or injury upon inhalation or contact; therefore, safety glasses, gloves, and adequate ventilation are required .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

3-(5-methylmorpholin-3-yl)pentane-2,4-dione

InChI

InChI=1S/C10H17NO3/c1-6-4-14-5-9(11-6)10(7(2)12)8(3)13/h6,9-11H,4-5H2,1-3H3

InChI Key

IIKRNPHJXYIDCQ-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)C(C(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

General Strategy: C-Alkylation of Pentane-2,4-dione Enolates

The most common and general approach for synthesizing 3-substituted pentane-2,4-diones involves the alkylation of the sodium or thallium enolate of pentane-2,4-dione with an appropriate alkyl halide bearing the substituent of interest (in this case, a 5-methylmorpholin-3-yl moiety or its precursor).

  • Preparation of Enolate: Pentane-2,4-dione is treated with sodium hydride or sodium metal to generate the sodium enolate.
  • Alkylation: The enolate is reacted with a morpholine-substituted alkyl halide (e.g., 3-(5-methylmorpholin-3-yl)alkyl iodide or bromide) under controlled temperature (often elevated, ~140 °C in sealed tubes) to yield the desired 3-substituted product.

This method is supported by precedent in the synthesis of 3-methylpentane-2,4-dione via methyl iodide alkylation, and extended to more complex substituents such as morpholine derivatives.

Phase Transfer Catalysis (PTC) Method

For substrates sensitive to harsh conditions or requiring milder reaction environments, phase transfer catalysis has been employed effectively to facilitate the alkylation of pentane-2,4-dione derivatives with substituted alkyl halides.

  • The reaction uses quaternary ammonium salts as catalysts to transfer the enolate ion from the aqueous phase to the organic phase where alkylation occurs.
  • This approach improves yields and selectivity, particularly for functionalized alkyl halides such as morpholine derivatives.

Stepwise Synthesis via Protected Intermediates

In some cases, the morpholine substituent is introduced via a multi-step synthesis involving:

  • Protection of functional groups (e.g., phenolic hydroxyl groups if present in the substituent).
  • Preparation of the alkylating agent from commercially available precursors (e.g., 4-(benzyloxy)benzyl iodide for related compounds).
  • Selective C-alkylation of the pentane-2,4-dione enolate.
  • Deprotection steps (e.g., hydrogenolysis using Pd/C and hydrogen) to reveal the final morpholine moiety.

This approach allows for the incorporation of sensitive functional groups and complex substituents.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Yield Range (%) References
Sodium Enolate Alkylation Pentane-2,4-dione, Na or NaH, morpholinoalkyl iodide, sealed tube at 140 °C Straightforward, well-established Requires high temperature, sealed tube 60-80
Phase Transfer Catalysis (PTC) Pentane-2,4-dione, quaternary ammonium salt, morpholinoalkyl halide, mild conditions Milder, better for sensitive groups Catalyst cost, sometimes longer reaction times 65-75
Protected Intermediate Route Protected morpholine precursors, Pd/C hydrogenolysis Allows complex substituents incorporation Multi-step, more labor-intensive 60-70
Condensation with Amines (Alternative) Pentane-2,4-dione, amines, DABCO catalyst, aqueous medium Eco-friendly, mild conditions May require optimization for morpholine Variable

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylmorpholin-3-yl)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

3-(5-Methylmorpholin-3-yl)pentane-2,4-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(5-Methylmorpholin-3-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Aryl-substituted derivatives (e.g., nitro or methoxy groups) typically yield 78–91%, while thio-substituted analogs show moderate yields (58–97%) . The low yield for 3-(4-azidophenyl)pentane-2,4-dione (12%) highlights challenges in multi-step azide chemistry .
  • Physical States : Most derivatives are liquids (oils or low-melting solids), except crystalline 3-(4-azidophenyl)pentane-2,4-dione, which forms stable crystals suitable for X-ray studies .

Electronic and Tautomeric Effects

Pentane-2,4-dione exists predominantly in the enol form (92%) due to conjugation stabilization . Substituents alter this equilibrium:

  • Electron-Withdrawing Groups (e.g., NO2): Reduce enol content by destabilizing the conjugated system, as seen in 3-[Ethoxy(4-nitrophenyl)methyl]pentane-2,4-dione .
  • Electron-Donating Groups (e.g., OCH3): Enhance enol stabilization, increasing reactivity in aldol condensations .
  • Thio Substituents: Sulfur’s polarizability may enhance hydrogen-bond basicity, as noted in descriptors for 3-(Dodecylthio)pentane-2,4-dione .

Biological Activity

3-(5-Methylmorpholin-3-yl)pentane-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Understanding its mechanisms of action, efficacy, and safety profile is crucial for future therapeutic applications.

Chemical Structure

The compound features a pentane backbone with two carbonyl groups at positions 2 and 4 and a morpholine ring substituted at position 3. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit various biological activities, including:

  • Anticancer Activity : Several derivatives have shown promising anticancer effects against various cancer cell lines.
  • Antimicrobial Activity : Certain compounds demonstrate the ability to inhibit the growth of multidrug-resistant bacterial strains.

Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds using established cancer cell models. For instance, a study evaluated the cytotoxic effects of various derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant reductions in cell viability compared to controls, suggesting potential for further development as anticancer agents .

Case Study: Compound Efficacy

A comparative study highlighted that compounds with specific substitutions on the morpholine ring showed enhanced activity against A549 cells. For example, derivatives with electron-withdrawing groups demonstrated increased potency (IC50 values ranging from 10 to 30 µM) compared to those with electron-donating groups .

CompoundIC50 (µM)Cell LineRemarks
A15A549Significant cytotoxicity
B25HCT116Moderate activity
C30MCF7Weak activity

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been investigated. In vitro tests against various Gram-positive and Gram-negative bacteria revealed that some derivatives were effective against multidrug-resistant strains, such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study: Antimicrobial Potency

In a recent antimicrobial screening, several derivatives were tested against resistant bacterial strains. The results indicated that certain modifications in the structure led to significant improvements in Minimum Inhibitory Concentration (MIC) values.

CompoundMIC (µg/mL)Bacterial StrainActivity Level
D8MRSAHighly effective
E16E. coliModerate effectiveness
F>64Pseudomonas aeruginosaIneffective

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and disrupt bacterial cell wall synthesis in microbial pathogens .

Q & A

Advanced Research Question

  • Reactivity Sites : Identify electrophilic carbons (C-2/C-4) via electrostatic potential maps (MEPs) from DFT .
  • Catalytic Applications : Study coordination to metals (e.g., Mo or Mg) using Gaussian09 with LANL2DZ basis sets .
  • ADMET Prediction : Use SwissADME or pkCSM to optimize bioavailability and reduce hepatotoxicity .

How should researchers resolve contradictions in experimental vs. computational data (e.g., tautomer ratios)?

Advanced Research Question

  • Multi-Method Validation : Combine NMR (quantitative integration), IR, and UV-Vis (enol π→π* transitions ~280 nm) .
  • Dynamic NMR : Variable-temperature studies (e.g., -50°C to 80°C) to slow tautomer interconversion .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (GROMACS) to model equilibrium populations .

What enzymatic assays are suitable for evaluating its potential as a therapeutic agent?

Advanced Research Question

  • Kinase Inhibition : Use ADP-Glo™ assay (Promega) with recombinant kinases (e.g., EGFR) .
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC50_{50} < 10 µM indicates promise) .

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